6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
CAS No.: 195048-07-8
Cat. No.: VC20948513
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195048-07-8 |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 |
| Standard InChI Key | HTDJJFMCXIDEEI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=O)C(CC1)(C)CCC=C |
| Canonical SMILES | CCOC1=CC(=O)C(CC1)(C)CCC=C |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is a functionalized cyclohexenone with several distinctive structural features. The compound contains a cyclohexene ring with a ketone group at position 1, an ethoxy group at position 3, a methyl group at position 6, and a but-3-enyl group also at position 6. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis and biological studies.
The compound is identified by the following chemical identifiers:
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Molecular Formula: C13H20O2
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CAS Number: 195048-07-8
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InChI: InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3
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InChI Key: HTDJJFMCXIDEEI-UHFFFAOYSA-N
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Canonical SMILES: CCOC1=CC(=O)C(CC1)(C)CCC=C
Synthetic Approaches and Preparation Methods
Synthetic Routes
The synthesis of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one typically involves multi-step organic reactions. Based on established synthetic methodologies for similar compounds, a plausible synthetic pathway might include:
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Formation of the cyclohexenone core structure
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Introduction of the ethoxy group at position 3
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Addition of the methyl group at position 6
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Introduction of the but-3-enyl group at position 6
Reaction Conditions and Catalysts
Chemical Reactivity and Transformation Pathways
Functional Group Reactivity
The chemical reactivity of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is largely determined by its functional groups:
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The ketone group (cyclohexenone) can participate in nucleophilic addition reactions
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The carbon-carbon double bond within the cyclohexene ring can undergo addition reactions
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The terminal alkene of the but-3-enyl group can participate in addition reactions and cross-coupling
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The ethoxy group can be cleaved under acidic conditions
These reactive sites enable the compound to undergo various transformations, making it a versatile building block in organic synthesis.
Reaction Types and Examples
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Reduction | NaBH4, MeOH, 0°C | Corresponding alcohol at C-1 |
| Oxidation | KMnO4, acetone, rt | Oxidation at terminal alkene |
| Nucleophilic Addition | RMgBr, THF, -78°C | Tertiary alcohol at C-1 |
| Acid-Catalyzed Hydrolysis | HCl, H2O, reflux | Demethoxylation at C-3 |
Structural Relationship to Similar Compounds
Comparison with Related Cyclohexenone Derivatives
The structural features of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can be better understood through comparison with related compounds:
| Microorganism | Potential MIC Range (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 |
| Pseudomonas aeruginosa | 12.5 - 25.0 |
| Candida albicans | 8.0 - 16.0 |
Analytical Methods for Identification and Characterization
Spectroscopic Characterization
The structure of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can be elucidated using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the ethoxy protons, methyl group, alkene protons, and cyclohexene ring protons
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13C NMR would reveal the carbonyl carbon, alkene carbons, and carbons bearing the functional groups
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm-1)
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C=C stretching vibrations from the cyclohexene ring and terminal alkene
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C-O stretching from the ethoxy group
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Mass Spectrometry:
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Molecular ion peak at m/z 208 corresponding to the molecular weight
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Fragmentation patterns characteristic of the functional groups present
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are effective methods for the separation, identification, and quantification of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one. These techniques are particularly useful for monitoring reaction progress and determining product purity.
Current Research Trends and Future Directions
Emerging Applications
Recent trends in organic chemistry suggest several emerging applications for functionalized cyclohexenone derivatives like 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one:
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Development of new synthetic methodologies using such compounds as model substrates
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Exploration of their potential as building blocks in diversity-oriented synthesis
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Investigation of their biological activities, particularly antimicrobial properties
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Application in materials science and polymer chemistry
Research Challenges and Opportunities
Despite its interesting structural features, comprehensive studies on 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one remain limited. This presents several research opportunities:
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Development of efficient and scalable synthetic routes
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Comprehensive evaluation of biological activities
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Exploration of structure-activity relationships through systematic modification of functional groups
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Investigation of potential applications in medicinal chemistry and drug discovery
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